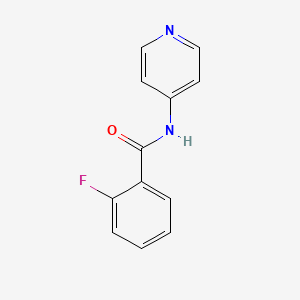

2-fluoro-N-(pyridin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-fluoro-N-(pyridin-4-yl)benzamide”, similar compounds have been synthesized and studied . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación

Bioisosteric Properties

- Bioisostere in 5-HT(1F) Receptor Agonists : 2-Fluoro-N-(pyridin-4-yl)benzamide derivatives have been studied for their bioisosteric properties, particularly as analogues for 5-HT(1F) receptor agonists. These compounds demonstrated similar receptor affinity and improved selectivity compared to their indole counterparts, showing potential in treating acute migraine (Mathes et al., 2004).

Crystallography and Molecular Structure

- Crystal Structure Analysis : The detailed crystal structure of this compound derivatives has been characterized, providing insights into molecular packing and interaction patterns in the crystal lattice. This information is crucial for understanding the physicochemical properties and reactivity of these compounds (Deng et al., 2014).

Synthetic Applications

- Improved Synthesis Processes : Research has focused on optimizing the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, a closely related compound, by exploring various reaction conditions. This has resulted in higher yields and more efficient synthetic routes, which could be applicable to the synthesis of this compound as well (H. Dian, 2010).

Photophysical Properties

- Fluorescence Applications : Certain derivatives of this compound have been studied for their luminescence properties. These compounds have shown potential in biological and organic material applications due to their intense luminescence, especially in blue fluorescence (Yamaji et al., 2017).

Chemical Sensing and Imaging

- Chemosensors for Metal Ions : Some this compound derivatives have been synthesized as chemosensors, demonstrating high selectivity and sensitivity in fluorescence enhancement upon binding to specific metal ions. This capability is valuable for detecting and imaging metal ions in various environmental and biological contexts (Li et al., 2014).

Medicinal Chemistry and Drug Discovery

- Antineoplastic Applications : Some derivatives of this compound have been explored in the context of antineoplastic drug development. For instance, flumatinib, a tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, has a structural resemblance to these compounds. Understanding the metabolic pathways and synthesis of such compounds can aid in developing new cancer therapies (Gong et al., 2010).

Neuroimaging

- PET Imaging in Alzheimer's Disease : Derivatives of this compound have been utilized as molecular imaging probes in positron emission tomography (PET) for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This highlights their potential application in neuroimaging and understanding neurological disorders (Kepe et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRRKJCQVVVOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2590813.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2590814.png)

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2590817.png)

![Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2590823.png)

![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)

![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)